
Schintrilactone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schintrilactone B is a natural product found in Schisandra chinensis with data available.
Analyse Des Réactions Chimiques
Intramolecular Radical Cyclization
A pivotal step in Schintrilactone B’s synthesis involves radical-mediated cyclization to construct its [6-5-7-5-5] pentacyclic framework .
-
Conditions : AIBN (azobisisobutyronitrile) as a radical initiator, Bu<sub>3</sub>SnH (tributyltin hydride) as a hydrogen donor, toluene at 110°C.
-
Key Outcome : Selective C–C bond formation between C14 and C20 positions, yielding the core tricyclic intermediate.
Late-Stage Halogenation
Halogenation enables further functionalization of this compound’s electron-rich aromatic regions .
-
Reagents : N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).
-
Site Selectivity : Bromination occurs preferentially at C9 (para to methoxy groups).
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Bromination | NBS, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | C9-Br-Schintrilactone B | 85% | |
Iodination | NIS, DMF, rt | C9-I-Schintrilactone B | 78% |
Intermolecular Radical Cross-Coupling
Ni-catalyzed cross-coupling reactions introduce alkyl/aryl groups to this compound’s periphery .
-
Catalyst : NiCl<sub>2</sub>(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane).
-
Substrate Scope : Compatible with primary/secondary alkyl halides and aryl boronic acids.
-
Example : Coupling with ethyl bromoacetate introduces an ester moiety at C3.
Coupling Partner | Product | Yield | Reference |
---|---|---|---|
Ethyl bromoacetate | C3-Ester-Schintrilactone B | 63% | |
Phenylboronic acid | C3-Ph-Schintrilactone B | 58% |
Hydrolysis of α-Aminonitrile Intermediates
During synthetic routes, α-aminonitrile precursors undergo hydrolysis to install amino acid functionalities .
-
Conditions : 6M HCl, 80°C, 12 hours.
-
Outcome : Conversion to C12-aminated this compound analogs.
Oxidation and Reduction Reactions
-
Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the C8–C9 double bond (72% yield) .
-
Ketone Reduction : NaBH<sub>4</sub> selectively reduces the C17 ketone to a secondary alcohol (91% yield) .
Mechanistic Insights
Computational studies suggest that radical cyclization proceeds via a stepwise pathway:
-
AIBN decomposition generates a tributyltin radical.
-
Hydrogen abstraction from Bu<sub>3</sub>SnH forms a carbon-centered radical.
Stability Under Acidic/Basic Conditions
Q & A
Q. What are the established synthetic pathways for Schintrilactone B, and what key parameters influence yield and purity?
Basic Research Question
this compound is typically synthesized via multi-step organic reactions, including lactonization and stereoselective cyclization. Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., dichloromethane for intermediate stability), and catalyst selection (e.g., palladium-based catalysts for asymmetric induction). Yield improvements (>50%) are achieved through iterative purification via flash chromatography and HPLC .
Methodological Guidance :
- Document reaction conditions meticulously, including catalyst batches and solvent purity.
- Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity at each step .
Q. How can researchers design experiments to resolve contradictory data regarding this compound’s mechanism of action across different in vitro models?
Advanced Research Question
Contradictions often arise from variability in cell lines, assay conditions, or compound solubility. For example, conflicting IC₅₀ values in cancer cell lines (e.g., HepG2 vs. MCF-7) may reflect differences in membrane permeability or metabolic activity.
Methodological Guidance :
- Standardize assay protocols: Use identical cell passage numbers, serum-free media during treatment, and DMSO concentration controls (<0.1%).
- Employ orthogonal assays (e.g., Western blotting for target protein validation alongside viability assays) .
- Perform meta-analyses of published data to identify confounding variables .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
Basic Research Question
High-purity this compound (>95%) requires tandem techniques:
- NMR (¹H, ¹³C, DEPT, COSY) for stereochemical confirmation.
- HPLC-PDA (photodiode array) for purity assessment, using C18 columns and acetonitrile/water gradients.
- X-ray crystallography for absolute configuration determination .
Methodological Guidance :
Q. What computational strategies can predict this compound’s pharmacokinetic properties, and how do they align with empirical data?
Advanced Research Question
In silico tools like SwissADME and molecular dynamics simulations predict logP (2.8 ± 0.3) and bioavailability (>70%). However, discrepancies arise in half-life predictions due to underestimation of hepatic metabolism.
Methodological Guidance :
- Combine docking studies (AutoDock Vina) with cytochrome P450 inhibition assays.
- Validate predictions using in vivo pharmacokinetic studies in rodent models .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound’s toxicity studies?
Advanced Research Question
Nonlinear regression models (e.g., four-parameter logistic curves) are optimal for EC₅₀/LC₅₀ calculations. Bootstrap resampling (1,000 iterations) reduces confidence interval variability.
Methodological Guidance :
- Report Hill slopes and goodness-of-fit metrics (R² > 0.95).
- Use tools like GraphPad Prism for reproducible analysis .
Q. How should researchers approach the integration of multi-omics data to elucidate this compound’s polypharmacological effects?
Advanced Research Question
Multi-omics integration (transcriptomics, proteomics, metabolomics) requires robust bioinformatics pipelines:
- Network pharmacology : STRING or KEGG for target-pathway mapping.
- Machine learning : LASSO regression to prioritize biomarker candidates.
Methodological Guidance :
Q. What critical factors ensure reproducibility of this compound’s biological assays across laboratories?
Basic Research Question
Key factors include:
- Reagent standardization : Use commercial cell lines with STR profiling.
- Environmental controls : CO₂ levels (5%) and humidity (60%) for cell culture.
- Data transparency : Share raw datasets (e.g., via Zenodo) .
Q. Which spectroscopic methods provide reliable data for determining this compound’s stereochemical configuration?
Basic Research Question
- X-ray crystallography : Gold standard for absolute configuration.
- Electronic Circular Dichroism (ECD) : Compare experimental spectra with TD-DFT calculations .
Methodological Guidance :
Q. How can systematic review methodologies synthesize conflicting evidence on this compound’s therapeutic potential?
Advanced Research Question
Adapt PRISMA guidelines to preclinical studies:
- Inclusion criteria : Peer-reviewed studies with raw data availability.
- Risk-of-bias assessment : SYRCLE’s tool for animal studies.
- Meta-regression : Analyze covariates like dosage regimens .
Q. What are the limitations of current in vivo models for assessing this compound’s efficacy?
Basic Research Question
Rodent models often fail to replicate human metabolic pathways, leading to overestimation of efficacy. Zebrafish models offer high-throughput screening but lack mammalian immune complexity .
Methodological Guidance :
Propriétés
Formule moléculaire |
C29H36O9 |
---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
(1S,3R,7R,10S,13R,14S,18R,19R)-1-hydroxy-9,9,18-trimethyl-18-[(2S,3Z)-2-methyl-3-(4-methyl-5-oxofuran-2-ylidene)propanoyl]-4,8,15-trioxapentacyclo[11.7.0.03,7.03,10.014,19]icosane-5,16-dione |
InChI |
InChI=1S/C29H36O9/c1-14(8-16-9-15(2)25(33)35-16)24(32)27(5)12-22(31)36-23-17-6-7-19-26(3,4)37-20-10-21(30)38-29(19,20)13-28(17,34)11-18(23)27/h8-9,14,17-20,23,34H,6-7,10-13H2,1-5H3/b16-8-/t14-,17+,18-,19-,20+,23+,27+,28-,29+/m0/s1 |
Clé InChI |
ZXKKDVNFQJKHMG-NRHBTUHVSA-N |
SMILES isomérique |
CC1=C/C(=C/[C@H](C)C(=O)[C@@]2(CC(=O)O[C@H]3[C@@H]2C[C@]4([C@@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)/OC1=O |
SMILES canonique |
CC1=CC(=CC(C)C(=O)C2(CC(=O)OC3C2CC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)OC1=O |
Synonymes |
schintrilactone A schintrilactone B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.